What is Zoalene-d5 and its chemical structure
What is Zoalene-d5 and its chemical structure
An In-depth Technical Guide to Zoalene-d5
Introduction
Zoalene-d5 is the deuterated form of Zoalene, a benzamide compound widely known by its chemical name 3,5-dinitro-o-toluamide. Zoalene itself is a broad-spectrum coccidiostat used as a feed additive in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract.[1][2][3] The deuterated analog, Zoalene-d5, serves a critical role in analytical and research settings. By incorporating five deuterium atoms, Zoalene-d5 has a higher molecular weight than its non-deuterated counterpart while retaining nearly identical chemical and physical properties. This makes it an excellent internal standard for isotope dilution mass spectrometry, a powerful technique for accurate quantification.[4] The use of a stable isotopically labeled internal standard like Zoalene-d5 is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as it effectively corrects for variations in sample preparation, matrix effects, and instrument response.[4][5]
This guide provides a comprehensive overview of Zoalene-d5, including its chemical structure, physicochemical properties, and detailed experimental protocols relevant to its synthesis and application for professionals in research and drug development.
Chemical Structure
Zoalene-d5 is structurally identical to Zoalene, with the exception of five hydrogen atoms being replaced by deuterium atoms. The deuteration occurs at the methyl group (three deuterium atoms) and at positions 4 and 6 of the benzene ring (two deuterium atoms).
Caption: Chemical structure of Zoalene-d5 (2-Methyl-d3-3,5-dinitrobenzamide-4,6-d2).
Quantitative Data Summary
The key physicochemical properties of Zoalene-d5 are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(methyl-d3)-3,5-dinitro(benzamide-4,6-d2) | [6] |
| Synonyms | 3,5-Dinitro-o-toluamide-d5, Dinitolmide-d5 | [6][7] |
| CAS Number | 1596379-06-4 | [6][7] |
| Molecular Formula | C₈D₅H₂N₃O₅ | [7] |
| Molecular Weight | 230.19 g/mol | [4][7] |
| Appearance | Red crystalline powder | [8] |
| Melting Point | ~190-192 °C | [8] |
| Solubility | Slightly soluble in water; Soluble in chloroform | [8] |
| InChI Key | ZEFNOZRLAWVAQF-RHIBPKLGSA-N | [4] |
Experimental Protocols
This section details the methodologies for the synthesis of Zoalene-d5 and its application as an internal standard in quantitative analysis.
Synthesis of Zoalene-d5 (Representative Protocol)
Objective: To synthesize Zoalene-d5 with deuterium incorporation at the methyl group and the aromatic ring.
Materials:
-
2-methyl-3,5-dinitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (NH₃)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated methanol (CD₃OD)
-
Strong deuterated acid (e.g., D₂SO₄)
-
Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
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Sodium deuteroxide (NaOD)
Methodology:
-
Amidation of the Precursor:
-
Convert 2-methyl-3,5-dinitrobenzoic acid to its acid chloride by reacting with an excess of thionyl chloride under reflux.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in an anhydrous solvent like THF and cool in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent to form 2-methyl-3,5-dinitrobenzamide (Zoalene).
-
Purify the product by recrystallization.
-
-
Deuteration of the Aromatic Ring and Methyl Group:
-
This step involves H/D exchange under acidic or basic conditions using a deuterium source.
-
Dissolve the synthesized Zoalene in a suitable deuterated solvent system, such as D₂O with a catalytic amount of a strong deuterated acid (e.g., D₂SO₄).[9]
-
Alternatively, for the methyl group, a base-catalyzed exchange using NaOD in D₂O or CD₃OD could be employed.
-
Heat the reaction mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate the H/D exchange. The electron-withdrawing nitro groups will activate the aromatic protons for exchange.
-
Monitor the reaction progress using ¹H NMR to observe the disappearance of the proton signals at the target positions and by mass spectrometry to check the mass shift.
-
Upon completion, neutralize the reaction mixture, extract the product with an organic solvent, and dry the organic phase.
-
Purify the final product, Zoalene-d5, using column chromatography or recrystallization.
-
Characterization: Confirm the structure and isotopic purity of the synthesized Zoalene-d5 using:
-
Mass Spectrometry (MS): To confirm the molecular weight of 230.19 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the absence of protons at the deuterated sites and ¹³C NMR to confirm the carbon skeleton.
Quantification of Zoalene in Poultry Feed using LC-MS/MS
Objective: To accurately quantify the concentration of Zoalene in a complex matrix like poultry feed using Zoalene-d5 as an internal standard.
Materials and Instrumentation:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column suitable for separating small aromatic compounds.
-
Zoalene-d5 Internal Standard (IS) Stock Solution: A precisely weighed amount of Zoalene-d5 dissolved in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 µg/mL).
-
Calibration Standards: A series of solutions containing known concentrations of non-deuterated Zoalene and a constant concentration of the Zoalene-d5 internal standard.
-
Extraction Solvents: Acetonitrile, methanol, water, formic acid.
-
Sample Preparation Supplies: Centrifuge tubes, vortex mixer, centrifuge, syringe filters (0.22 µm).
Methodology:
-
Sample Extraction:
-
Weigh a homogenized sample of poultry feed (e.g., 5 g) into a centrifuge tube.
-
Add a precise volume of the Zoalene-d5 internal standard solution. The early addition of the IS is crucial to correct for any analyte loss during sample preparation.[5]
-
Add an extraction solvent (e.g., 20 mL of acetonitrile/water 80:20 v/v).
-
Vortex or shake vigorously for 15-20 minutes to extract Zoalene and the IS from the feed matrix.
-
Centrifuge the sample at high speed (e.g., 5000 x g) for 10 minutes to pellet the solid material.
-
Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient program to ensure the separation of Zoalene from matrix interferences and its co-elution with Zoalene-d5.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Zoalene: Precursor ion [M-H]⁻ at m/z 224.0 → Product ion (e.g., m/z 178.0).
-
Zoalene-d5 (IS): Precursor ion [M-H]⁻ at m/z 229.0 → Product ion (e.g., m/z 183.0).
-
-
The specific product ions should be determined by optimizing the collision energy for each compound.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the Zoalene MRM transition to the peak area of the Zoalene-d5 IS MRM transition against the concentration of Zoalene in the calibration standards.
-
Calculate the concentration of Zoalene in the unknown samples by interpolating the peak area ratio obtained from the sample analysis onto the calibration curve.
-
Logical Workflow for LC-MS/MS Quantification
The following diagram illustrates the workflow for the quantitative analysis of Zoalene using its deuterated internal standard.
Caption: Workflow for Zoalene quantification using Zoalene-d5 as an internal standard.
References
- 1. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Deuterated Materials | ORNL [ornl.gov]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. cerilliant.com [cerilliant.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
